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Introduction

Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose), is a
ketohexose that has garnered significant interest in various scientific fields, including drug
discovery and food science. Its unique structural properties and stereochemical arrangement
contribute to its distinct biological activities. This technical guide provides a comprehensive
overview of the nomenclature and stereochemistry of psicofuranose, including its various
isomers and anomers. It further details experimental protocols for its synthesis, purification, and
structural characterization, and presents key physicochemical data in a comparative format.

Nomenclature

The systematic naming of psicofuranose follows the rules established by the International
Union of Pure and Applied Chemistry (IUPAC). The nomenclature specifies the stereochemistry
at each chiral center, the anomeric configuration, and the furanose ring structure.

Common and Systematic Names of Psicofuranose Isomers:
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Common Name Systematic IUPAC Name

(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-
2,3,4-triol[1]

a-D-Psicofuranose

(2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-

B-D-Psicofuranose )
2,3,4-triol[2]

(2R,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-
2,3,4-triol

a-L-Psicofuranose

(2S,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-

B-L-Psicofuranose .
2,3,4-triol[3]

Psicofuranose is also known by other synonyms such as Furanallulose.[2]

Stereochemistry

The stereochemistry of psicofuranose is defined by the spatial arrangement of its substituent
groups around its chiral centers and the anomeric carbon. As a ketohexose, psicose has three
chiral centers (C3, C4, and C5). The "D" or "L" designation is determined by the configuration
of the chiral center furthest from the anomeric carbon (C5). In the furanose ring form, the
anomeric carbon (C2) becomes a new chiral center, giving rise to two anomers: a and 3.

The a anomer is defined as having the hydroxyl group on the anomeric carbon on the opposite
side of the ring from the CH20H group at C5 in the Fischer projection. Conversely, the 3
anomer has the anomeric hydroxyl group on the same side as the C5 CH20H group.
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Physicochemical Properties

The different stereoisomers of psicofuranose exhibit distinct physicochemical properties. The
following table summarizes available quantitative data for the anomers of D- and L-

psicofuranose.
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o-D- B-D- o-L- B-L-
Property . . . .

Psicofuranose Psicofuranose Psicofuranose Psicofuranose
Molecular

CesH1206 CeH1206 CeH1206 CeH1206
Formula
Molecular Weight

180.16[1] 180.16[2] 180.16 180.16[3]
(g/mol)
Melting Point ) ] 76 (for 6-deoxy .

Not available Not available o Not available
(°C) derivative)[4]
Specific Rotation ] ) ) .
(oD Not available Not available Not available Not available
a
Solubility in High High Hiah High

i i i i

Water g g g g
Solubility in

Moderate Moderate Moderate Moderate
Ethanol
Solubility in

Moderate Moderate Moderate Moderate
Methanol

Note: Specific quantitative data for melting point, specific rotation, and solubility of all
psicofuranose anomers is not readily available in the literature. The melting point provided for
a-L-psicofuranose is for its 6-deoxy derivative and may differ from the parent compound. The
solubility of sugars like psicose in water is generally high, while it is moderate in alcohols like
ethanol and methanol.[5][6][7][8][9]

Experimental Protocols
Synthesis of D-Psicofuranose

4.1.1. Enzymatic Synthesis from D-Fructose

This protocol describes the conversion of D-fructose to D-psicose, which exists in equilibrium
with its furanose forms, using D-tagatose 3-epimerase.
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D-Psicose (in equilibrium with
o/B-D-Psicofuranose)

Click to download full resolution via product page
Materials:
e D-Fructose
o D-Tagatose 3-epimerase (e.g., from Pseudomonas cichorii)
 Buffer solution (e.g., 50 mM Tris-HCI, pH 7.5)
» Reaction vessel
o Water bath or incubator
e Quenching reagent (e.g., 0.1 M HCI)
e Neutralizing reagent (e.g., 0.1 M NaOH)
Procedure:

o Prepare a solution of D-fructose in the buffer solution at the desired concentration (e.g., 10%

wiv).

o Equilibrate the D-fructose solution to the optimal temperature for the D-tagatose 3-epimerase
(typically around 50-60°C).

* Add the D-tagatose 3-epimerase to the reaction vessel. The enzyme concentration should be
optimized for efficient conversion.
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 Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 24-48
hours), monitoring the progress of the reaction by techniques such as HPLC.

e Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by
adding a quenching reagent to lower the pH and inactivate the enzyme.

¢ Neutralize the reaction mixture with a suitable base.

e The resulting solution contains a mixture of D-fructose and D-psicose (which includes
psicofuranose forms). Proceed with purification.

Purification by Column Chromatography

This protocol outlines the separation of psicofuranose from a reaction mixture using silica gel
column chromatography.
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Materials:
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Crude psicofuranose mixture

Silica gel (60 A, 230-400 mesh)

Chromatography column

Eluent solvents (e.g., ethyl acetate, methanol, or a mixture)
Collection tubes

Thin-layer chromatography (TLC) plates and chamber
Visualizing agent for TLC (e.g., p-anisaldehyde stain)
Rotary evaporator

Procedure:

Column Packing: Prepare a slurry of silica gel in the initial eluent solvent. Pour the slurry into
the chromatography column and allow it to pack uniformly, ensuring no air bubbles are
trapped.

Sample Loading: Dissolve the crude psicofuranose mixture in a minimal amount of the
eluent. Carefully load the sample onto the top of the silica gel bed.

Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting
with a less polar solvent and gradually increasing the polarity (e.g., by increasing the
proportion of methanol in an ethyl acetate/methanol mixture), is often effective for separating
sugars.

Fraction Collection: Collect the eluate in a series of fractions.

Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.
Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent
system, and visualize the spots using a staining agent.

Pooling and Evaporation: Combine the fractions containing pure psicofuranose, as
identified by TLC. Remove the solvent from the pooled fractions using a rotary evaporator to
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obtain the purified psicofuranose.

Structural Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry
of psicofuranose in solution. Both *H and 3C NMR are employed to identify the different
anomers and their conformations.

Sample Preparation:

e Dissolve 5-10 mg of the purified psicofuranose sample in approximately 0.6 mL of a
deuterated solvent (e.g., D20 or DMSO-ds).

o Transfer the solution to a clean, dry 5 mm NMR tube.
o Ensure the solution is homogeneous and free of any particulate matter.

Data Acquisition (General Parameters for a 500 MHz Spectrometer):
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Experiment Parameter Typical Value
1H NMR Pulse Program zg30
Number of Scans 16-64

Spectral Width 10-12 ppm

Acquisition Time 2-4s

Relaxation Delay 1-2s

13C NMR Pulse Program zgpg30
Number of Scans 1024-4096

Spectral Width 200-240 ppm

Acquisition Time 1-2s

Relaxation Delay 2-5s

2D Experiments

Standard manufacturer pulse

programs and parameters are
(COSY, HSQC, HMBC) ) )
generally a good starting point

and can be optimized.

Expected Chemical Shifts and Coupling Constants: The chemical shifts and coupling constants
in the NMR spectra are highly sensitive to the stereochemistry and conformation of the
psicofuranose ring.

e 1H NMR: Anomeric protons (H3, H4, H5) typically resonate in the downfield region. The
coupling constants between adjacent protons (e.g., Js,s, Ja,5) provide crucial information
about the dihedral angles and thus the ring conformation.

e 13C NMR: The anomeric carbon (C2) resonates at a characteristic downfield chemical shift.
The chemical shifts of the other ring carbons are also indicative of the specific isomer and
anomer.[1][10][11][12][13][14][15][16][17]

4.3.2. X-ray Crystallography
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X-ray crystallography provides a definitive three-dimensional structure of psicofuranose in the
solid state, confirming the stereochemistry and revealing detailed conformational information.

Crystal Growth:

» Dissolve the purified psicofuranose in a suitable solvent (e.g., water, ethanol, or a mixture)
to create a supersaturated solution.

o Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the
solution in a loosely capped vial or by vapor diffusion methods.

¢ Single crystals suitable for X-ray diffraction should form over a period of days to weeks.[4]
Data Collection:

o Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each
dimension).

e Mount the crystal on a goniometer head.

o Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-
ray source (e.g., Mo Ka or Cu Ka radiation) and a detector.

o Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.
o A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement: The collected diffraction data is processed to determine the
unit cell parameters and space group. The structure is then solved using direct methods or
Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Conclusion

This technical guide has provided a detailed overview of the nomenclature and stereochemistry
of psicofuranose, a molecule of growing importance in scientific research. The provided
experimental protocols for synthesis, purification, and structural analysis offer a practical
framework for researchers working with this rare sugar. The compilation of physicochemical
data, though currently incomplete in the public domain, serves as a valuable reference. Further
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research to fully characterize the properties of all psicofuranose stereoisomers will be crucial
for advancing their applications in drug development and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to Psicofuranose:
Nomenclature and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8254897#psicofuranose-nomenclature-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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